molecular formula C11H21N3O2 B7919012 N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7919012
M. Wt: 227.30 g/mol
InChI Key: QVSNLXUGLLIVQU-JTQLQIEISA-N
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Description

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide is a synthetic organic compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Amino-acetyl Group: This step involves the acylation of the piperidine ring with an amino-acetyl group. Common reagents for this reaction include acyl chlorides or anhydrides in the presence of a base such as triethylamine.

    Ethylation: The final step involves the introduction of the ethyl group to the nitrogen atom. This can be achieved through alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Industry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide
  • N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-propyl-acetamide
  • N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide

Uniqueness

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide is unique due to its specific structural features, such as the ethyl group on the nitrogen atom and the amino-acetyl group on the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-3-14(9(2)15)10-5-4-6-13(8-10)11(16)7-12/h10H,3-8,12H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSNLXUGLLIVQU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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